
2-(2,2-Diethoxyacetyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a diethoxyacetyl group. It is a clear, pale liquid that exhibits unique reactivity and selectivity, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the heterogeneously catalyzed aldol condensation of furfural with cyclopentanone . This reaction is conducted over solid-base catalysts, such as potassium fluoride impregnated alumina, to maximize the yield of the desired product. Optimal conditions include a reaction temperature of 333 K and a reaction time of 2 hours, achieving a high molar yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diethoxyacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,2-Diethoxyacetyl)cyclopentan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one involves its interaction with molecular targets and pathways. The compound’s diethoxyacetyl group can participate in nucleophilic addition and substitution reactions, influencing various biochemical pathways. The cyclopentanone ring provides structural stability and reactivity, allowing the compound to interact with enzymes and other molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentanone ring but lacking the diethoxyacetyl group.
2-Cyclopenten-1-one: Another related compound with a cyclopentenone structure.
Uniqueness
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. The presence of the diethoxyacetyl group enhances its chemical versatility compared to simpler analogs like cyclopentanone and 2-cyclopenten-1-one .
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O4/c1-3-14-11(15-4-2)10(13)8-6-5-7-9(8)12/h8,11H,3-7H2,1-2H3 |
Clave InChI |
CKUODPVSYILWAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C1CCCC1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)


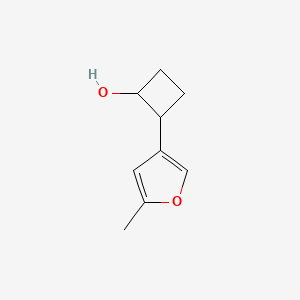
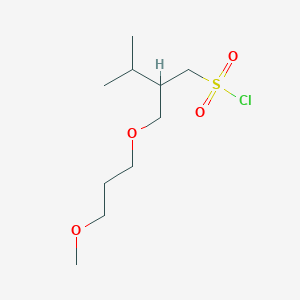

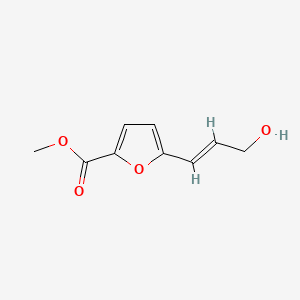
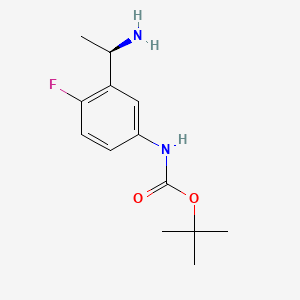
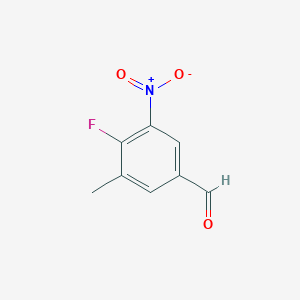
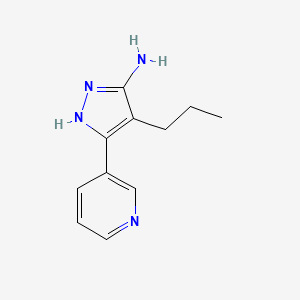
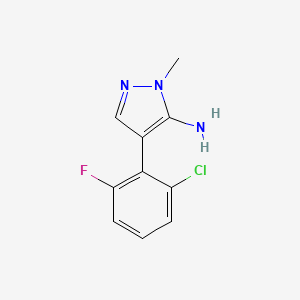
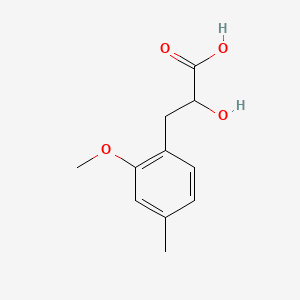
aminehydrochloride](/img/structure/B13620243.png)
